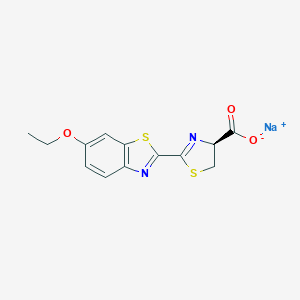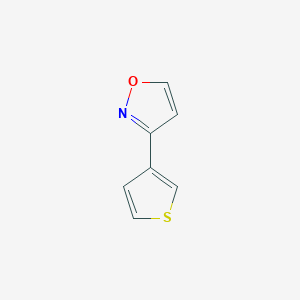![molecular formula C6H4ClN3O B034283 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-75-2](/img/structure/B34283.png)
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of isoxazolo[4,5-d]pyridazine, which is known for its biological activities such as antitumor, antiviral, and anti-inflammatory effects.
作用機序
The mechanism of action of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine is not fully understood. However, studies have suggested that it may exert its biological activities by targeting specific enzymes or signaling pathways. For example, the antitumor activity of this compound may be attributed to its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The antiviral activity may be due to its ability to inhibit the viral DNA polymerase enzyme. The anti-inflammatory effects may be mediated by its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated its antitumor activity in xenograft models of human breast cancer and its anti-inflammatory effects in animal models of acute lung injury.
実験室実験の利点と制限
One advantage of using 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine in lab experiments is its potent biological activities, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may hinder its clinical application.
将来の方向性
There are several future directions for the research on 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine. One direction is to investigate its mechanism of action in more detail, particularly in relation to its antitumor and antiviral activities. Another direction is to study its pharmacokinetics and toxicity in animal models to determine its suitability for clinical use. Additionally, the development of analogs of this compound with improved biological activities and pharmacokinetic properties may be a promising avenue for drug development.
合成法
The synthesis of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the reaction of 3-methylisoxazol-5-amine with 4-chloropyridazine-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The product is obtained by purification using column chromatography or recrystallization.
科学的研究の応用
The potential therapeutic applications of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine have been investigated in various studies. One study reported that this compound has potent antitumor activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that it has antiviral activity against human cytomegalovirus by inhibiting viral DNA replication. Additionally, 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
特性
CAS番号 |
106584-75-2 |
|---|---|
製品名 |
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine |
分子式 |
C6H4ClN3O |
分子量 |
169.57 g/mol |
IUPAC名 |
4-chloro-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4ClN3O/c1-3-5-4(11-10-3)2-8-9-6(5)7/h2H,1H3 |
InChIキー |
NCPVRJMRLUETIT-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=CN=NC(=C12)Cl |
正規SMILES |
CC1=NOC2=CN=NC(=C12)Cl |
同義語 |
Isoxazolo[4,5-d]pyridazine, 4-chloro-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



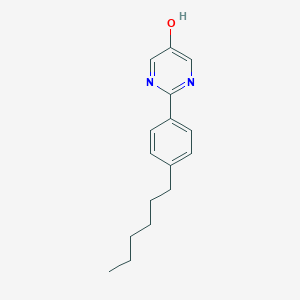

![Cucurbit[7]uril](/img/structure/B34203.png)
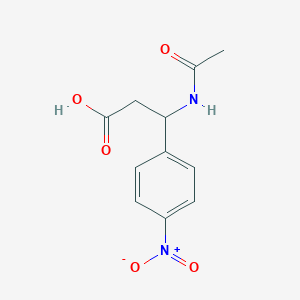

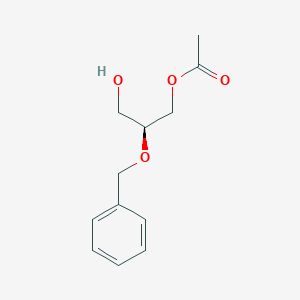
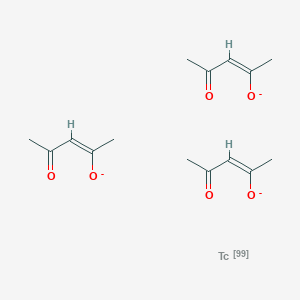
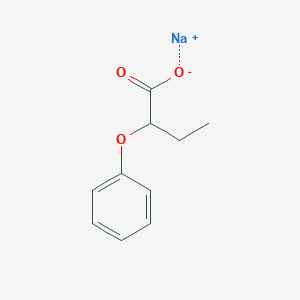


![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
